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Compound of Interest

Compound Name: Chasmanine

Cat. No.: B1259113 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chasmanine, a complex diterpenoid alkaloid, has been a significant target for

total synthesis due to its intricate hexacyclic bridged structure and its relationship to other

aconitine-type alkaloids. The synthetic route developed by Wiesner and his collaborators

represents a landmark achievement in the field of organic synthesis. This document provides a

detailed protocol for the total synthesis of racemic chasmanine, based on the stereospecific

route reported by T.Y.R. Tsai, C.S.J. Tsai, W.W. Sy, M.N. Shanbhag, W.C. Liu, S.F. Lee, and K.

Wiesner in 1977.[1] The strategy hinges on the construction of a key aromatic intermediate,

followed by a photochemical addition and a series of intricate transformations to elaborate the

complex core structure of chasmanine.

I. Quantitative Data Summary
The following tables summarize the key quantitative data for the intermediates in the total

synthesis of chasmanine.

Table 1: Reaction Yields and Physical Properties of Key Intermediates
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Compound
Number

Intermediate
Name

Molecular
Formula

Yield (%)
Melting Point
(°C)

5
Exo-protonated

Compound
C₂₃H₃₁NO₅ 72% from 2 -

6 Photoadduct C₂₆H₃₅NO₅ 86% -

11 Bromo Derivative C₂₅H₃₂BrNO₆ 80% 221-223

12
α,β-Unsaturated

Ketone
C₂₅H₃₁NO₆ 87% -

13 Epimeric Aldols C₂₅H₃₃NO₇ 90% -

21 Bromoacetal C₂₇H₃₈BrNO₇ - 217-218

22

Oxo-

pyrochasmanine

Derivative

C₂₇H₃₇NO₇ 85% -

Table 2: Spectroscopic Data for Key Intermediates
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Cmpd. No. IR (cm⁻¹) ¹H NMR (τ, ppm)

5 1625, 1660
4.23 (t, J=3, 1H), 6.67 (s, 9H),

7.86, 7.92 (2s, 3H)

6 1622, 1665, 1700

5.04 (m, 2H), 6.65, 6.70, 6.75

(3s, 3H each), 7.86, 7.93 (2s,

3H)

11 1625, 1710, 1745

4.73 (q, J=8, 1H), 5.54 (t, J=3,

1H), 6.62, 6.68, 6.69 (3s, 3H

each), 7.82, 7.92 (2s, 3H),

7.95 (s, 3H)

12 -

3.12, 3.73 (2d, J=11, 1H each),

4.59 (m, 1H), 6.61, 6.71, 6.78

(3s, 3H each), 7.87, 7.93 (2s,

3H), 7.99 (s, 3H)

13 (Acetate 14) 1625, 1730 -

21 1620

5.71 (broad s, 1H), 6.08 (m,

4H), 6.63, 6.71 (2s, 12H), 7.85,

7.93 (2s, 3H)

22 1618
6.60, 6.67, 6.71, 6.82 (4s, 3H

each), 7.86, 7.95 (2s, 3H)

Racemic Chasmanine 3645, 3440, 1618 7.86, 7.96 (2s, 3H)

II. Experimental Protocols
A. Synthesis of the α,β-Unsaturated Ketone 5

Reduction and Acetylation: The N-formyl aromatic intermediate 2 is reduced with lithium in a

mixture of tetrahydrofuran (THF) and liquid ammonia.

The resulting dihydro-derivative is acetylated with pyridine and acetic anhydride.

Hydrolysis and Isomerization: The product from the previous step is heated under reflux with

0.6 N methanolic hydrochloric acid for 30 minutes to yield the exo-protonated compound 5.
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[1]

Yield: 72% from compound 2.[1]

B. Photoaddition of Allene to Compound 5

Reaction Setup: A solution of the α,β-unsaturated ketone 5 in a suitable solvent is subjected

to UV irradiation in the presence of allene.

Irradiation: The photoaddition is carried out under standard conditions for such reactions.

Work-up and Purification: After the reaction is complete, the solvent is removed, and the

residue is purified to yield the single photoadduct 6.[1]

Yield: 86%.[1]

C. Ozonolysis and Aldol Condensation

Ozonolysis: The photoadduct 6 is subjected to ozonolysis to cleave the exocyclic double

bond, followed by a reductive work-up to yield a diketone intermediate.

Intramolecular Aldol Condensation: The diketone is then treated with a base to induce an

intramolecular aldol condensation, which after acetylation of the resulting hydroxyl group and

further transformations leads to the α,β-unsaturated ketone 12.[1]

Overall Yield: 72% from compound 7 (an intermediate derived from 6).[1]

D. Synthesis of Bromoacetal 21

Hydroxylation and Acetylation: The α,β-unsaturated ketone 12 is hydroxylated, and the

resulting mixture of epimeric aldols 13 (yield 90%) is acetylated to give the corresponding

acetates 14.[1]

Further Transformations: A series of functional group manipulations, including the

introduction of a bromine atom, leads to the bromo derivative 11.[1]

Yield of 11: 80%.[1]
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From compound 11, further steps including dehydrobromination to form an α,β-unsaturated

ketone, followed by other transformations, eventually lead to the bromoacetal 21.[1]

E. Rearrangement to the Oxo-pyrochasmanine Derivative 22

Reaction Conditions: The bromoacetal 21 is treated with a thirty molar excess of 1,5-

diazabicyclo[5.4.0]undec-5-ene (DBU) in a suitable solvent.

The reaction is allowed to proceed for 4 hours to complete the rearrangement.

Work-up and Purification: The reaction mixture is worked up to isolate the oily oxo-

pyrochasmanine derivative 22.[1]

Yield: 85%.[1]

F. Final Steps to Racemic Chasmanine

The oxo-pyrochasmanine derivative 22 is then converted through a series of final

transformations, including reductions and other functional group manipulations, to afford

racemic chasmanine.

The synthetic racemic chasmanine was found to be identical to the optically active natural

material by thin-layer chromatography (TLC) in several solvent systems, as well as by

infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry.[1]

III. Visualizations
Diagram 1: Overall Synthetic Workflow for Chasmanine

Aromatic Intermediate (2) α,β-Unsaturated Ketone (5)

Reduction, Acetylation,
Hydrolysis (72%) Photoadduct (6)

Photoaddition of Allene
(86%) α,β-Unsaturated Ketone (12)

Ozonolysis, Aldol,
and further steps Bromoacetal (21)Multi-step sequence Oxo-pyrochasmanine Derivative (22)

DBU Rearrangement
(85%) Racemic ChasmanineFinal Transformations

Click to download full resolution via product page

Caption: A simplified workflow of the total synthesis of racemic chasmanine.

Diagram 2: Key Strategic Transformations
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Caption: Core reactions in the chasmanine total synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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